molecular formula C19H26N2OS B11046795 N-[2-(1-adamantylthio)ethyl]-N'-phenylurea

N-[2-(1-adamantylthio)ethyl]-N'-phenylurea

Cat. No.: B11046795
M. Wt: 330.5 g/mol
InChI Key: FLFSGZYVDHHZNH-UHFFFAOYSA-N
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Description

3-[2-(ADAMANTAN-1-YLSULFANYL)ETHYL]-1-PHENYLUREA is a compound that features an adamantane moiety, a phenyl group, and a urea linkage Adamantane derivatives are known for their unique structural properties, which contribute to their stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(ADAMANTAN-1-YLSULFANYL)ETHYL]-1-PHENYLUREA typically involves the reaction of adamantane derivatives with phenylurea under specific conditions. One common method includes the use of a nucleophilic substitution reaction where the adamantane derivative is reacted with a phenylurea compound in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions to enhance the efficiency and selectivity of the reaction is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-[2-(ADAMANTAN-1-YLSULFANYL)ETHYL]-1-PHENYLUREA can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the adamantane moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the urea linkage or the phenyl group.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

3-[2-(ADAMANTAN-1-YLSULFANYL)ETHYL]-1-PHENYLUREA has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as an antiviral agent or in drug delivery systems.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 3-[2-(ADAMANTAN-1-YLSULFANYL)ETHYL]-1-PHENYLUREA involves its interaction with specific molecular targets. The adamantane moiety provides structural rigidity, which can enhance binding affinity to target proteins or enzymes. The phenylurea linkage may interact with biological molecules through hydrogen bonding or hydrophobic interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Adamantane: The parent compound, known for its stability and use in various applications.

    Memantine: An adamantane derivative used as a medication for Alzheimer’s disease.

    Amantadine: Another adamantane derivative with antiviral properties.

Uniqueness

3-[2-(ADAMANTAN-1-YLSULFANYL)ETHYL]-1-PHENYLUREA is unique due to the combination of the adamantane moiety with a phenylurea linkage This structure imparts specific chemical and biological properties that are not found in other adamantane derivatives

Properties

Molecular Formula

C19H26N2OS

Molecular Weight

330.5 g/mol

IUPAC Name

1-[2-(1-adamantylsulfanyl)ethyl]-3-phenylurea

InChI

InChI=1S/C19H26N2OS/c22-18(21-17-4-2-1-3-5-17)20-6-7-23-19-11-14-8-15(12-19)10-16(9-14)13-19/h1-5,14-16H,6-13H2,(H2,20,21,22)

InChI Key

FLFSGZYVDHHZNH-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)SCCNC(=O)NC4=CC=CC=C4

Origin of Product

United States

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